molecular formula C12H18N2O2S B4738820 N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea

N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea

Cat. No. B4738820
M. Wt: 254.35 g/mol
InChI Key: RQOBAJRQKCBOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea, also known as MPMT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMT is a thiourea derivative that has been synthesized using various methods, and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has also been found to modulate various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea can decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea also exhibits various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, one limitation is that the mechanism of action of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, which may hinder its development as a therapeutic agent. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. Overall, N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has the potential to be a valuable tool in scientific research and the development of new therapeutic agents.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been found to exhibit various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(2-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-15-9-5-8-13-12(17)14-10-6-3-4-7-11(10)16-2/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBAJRQKCBOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(3-methoxypropyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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